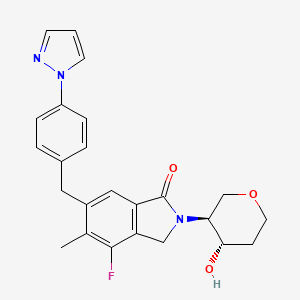
2-(Benzyl(methyl)amino)-2-phenylacetic acid hydrochloride
Übersicht
Beschreibung
The compound "2-(Benzyl(methyl)amino)-2-phenylacetic acid hydrochloride" is a chemical entity that can be synthesized and utilized in various chemical reactions. It is related to phenylacetic acid derivatives, which are known for their utility in the synthesis of complex molecules, including heterocycles and amino acid derivatives.
Synthesis Analysis
The synthesis of related phenylacetic acid derivatives has been explored in several studies. For instance, a copper-catalyzed oxidative decarboxylative synthesis of 2-aryl benzothiazole from phenylacetic acids has been developed, which involves decarboxylation, C-H bond oxidation, ring-opening, and condensation steps . Additionally, the synthesis of N-aryl substituted benzamides from phenylacetic acids has been achieved using copper(ii) acetate, which involves carbon-carbon bond cleavage . These methods demonstrate the potential pathways that could be adapted for the synthesis of "this compound".
Molecular Structure Analysis
The molecular structure of phenylacetic acid derivatives is characterized by the presence of a phenyl group attached to an acetic acid moiety. In the case of "this compound", the molecule would also contain a benzyl(methyl)amino group, which could influence its reactivity and interaction with other molecules. The structure of related compounds has been manipulated to create a variety of products, such as protected 1,2-aminoalcohols and alpha-amino acid derivatives .
Chemical Reactions Analysis
Phenylacetic acid derivatives participate in a range of chemical reactions. The versatility of these compounds is highlighted by their ability to form complex structures such as 2-hydroxymethyl nitrogen heterocycles and iminosugars through reactions like ring-closing metathesis . The benzyl(methyl)amino group in "this compound" could potentially undergo similar transformations, leading to a diverse array of chemical products.
Physical and Chemical Properties Analysis
The physical and chemical properties of "this compound" would be influenced by its functional groups. The presence of the benzyl(methyl)amino group could affect its solubility, boiling point, and stability. While specific data on this compound is not provided, related phenylacetic acid derivatives have been shown to possess varied properties that enable their use in different chemical contexts .
Wissenschaftliche Forschungsanwendungen
Antituberculosis Activity
Organotin complexes, which can include derivatives or related compounds of 2-(Benzyl(methyl)amino)-2-phenylacetic acid hydrochloride, have shown promising antituberculosis activity. These complexes, when tested against Mycobacterium tuberculosis H37Rv, demonstrate a wide range of structural diversity and potential mechanisms of action. The antituberculosis efficacy of these complexes suggests their significant role in developing new treatments for tuberculosis, emphasizing the importance of the ligand environment and the structure of the compound in enhancing activity (Iqbal, Ali, & Shahzadi, 2015).
Bioregulatory Activity of Aromatic Compounds
Research on low molecular aromatic compounds, including phenylacetic acid derivatives, highlights their bioregulatory activity. These compounds affect both bacterial and eukaryotic cells, offering insights into the diagnostic, pathogenetic, bacteriostatic, and bactericidal properties of phenylcarbonic acids. The study of these compounds contributes to understanding the integration of microbiome and human metabolic and signal pathways, suggesting potential therapeutic strategies based on the regulation of aromatic microbial metabolites (Beloborodova, Osipov, & Bedova, 2013).
Environmental Fate and Behavior of Parabens
Research on parabens, which share a phenolic structure similar to this compound, provides insights into the environmental fate and behavior of these compounds. Parabens, used as preservatives, have been studied for their occurrence, degradation, and potential endocrine-disrupting effects in aquatic environments. Understanding the environmental impact of such phenolic compounds helps in assessing their ecological risks and developing strategies for mitigating their presence in water bodies (Haman, Dauchy, Rosin, & Munoz, 2015).
Advanced Oxidation Processes for Compound Degradation
The study of advanced oxidation processes (AOPs) for the degradation of various compounds, including those structurally related to this compound, is critical in environmental science. AOPs are employed to remove recalcitrant compounds from water, highlighting the effectiveness and by-products of these processes. Research in this area contributes to improving water treatment technologies and understanding the biotoxicity of degradation by-products (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Safety and Hazards
Wirkmechanismus
Target of Action
The compound 2-(Benzyl(methyl)amino)-2-phenylacetic acid hydrochloride, also known as PRL-8-53 , is a nootropic substance. . These systems play crucial roles in cognitive functions, including memory and learning.
Mode of Action
The exact mode of action of PRL-8-53 remains unknown . It is suggested that it potentiates dopamine while partially inhibiting serotonin . This could lead to an increase in dopamine activity, which is associated with improved cognitive performance and mood elevation.
Biochemical Pathways
PRL-8-53 is believed to affect the biochemical pathways related to dopamine and serotonin . Dopamine is involved in reward, motivation, memory, and attention, while serotonin is involved in mood regulation, appetite, and sleep. By potentiating dopamine and partially inhibiting serotonin, PRL-8-53 could influence these pathways and their downstream effects.
Pharmacokinetics
It is known that the compound is administered orally
Result of Action
In a single double-blind trial exploring the effects of PRL-8-53 in healthy volunteers, improvements in recollection were observed . Poorer performers showed an 87.5-105% increase in recollection, while higher performers exhibited a smaller 7.9-14% increase . Older subjects experienced an average 108-152% improvement in recollection . These results suggest that PRL-8-53 may enhance memory recall.
Eigenschaften
IUPAC Name |
2-[benzyl(methyl)amino]-2-phenylacetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2.ClH/c1-17(12-13-8-4-2-5-9-13)15(16(18)19)14-10-6-3-7-11-14;/h2-11,15H,12H2,1H3,(H,18,19);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNRWZVPRUUDDBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(C2=CC=CC=C2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1956306-23-2 | |
| Record name | Benzeneacetic acid, α-[methyl(phenylmethyl)amino]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1956306-23-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




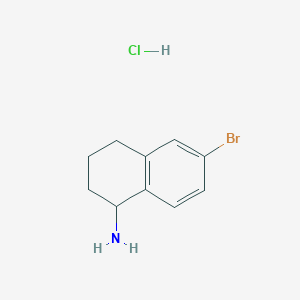
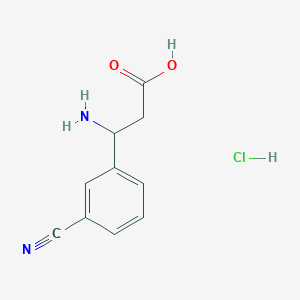
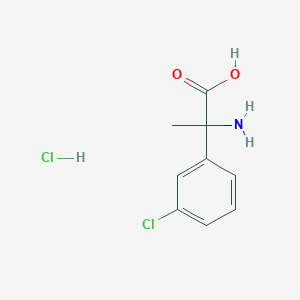

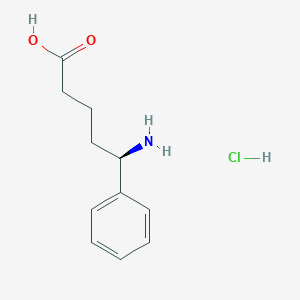

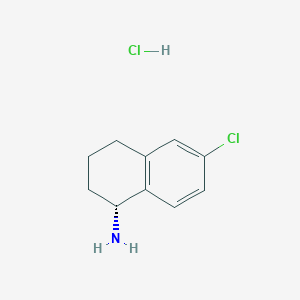
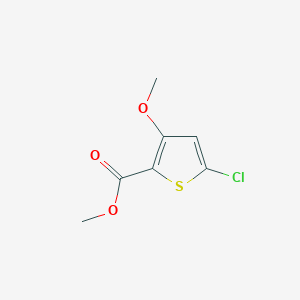
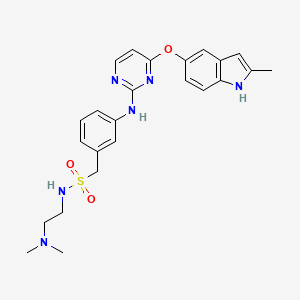
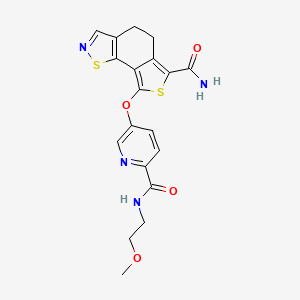
![4-Fluoro-2H,3H-furo[2,3-b]pyridine](/img/structure/B3028301.png)

